molecular formula C27H22Cl2N2O B2771429 1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime CAS No. 338979-03-6

1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime

Cat. No.: B2771429
CAS No.: 338979-03-6
M. Wt: 461.39
InChI Key: MACMXTJCKURBHM-JVCXMKTPSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the positions of atoms in the molecule and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and the products formed in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. It also includes its chemical stability, reactivity, and acidity or basicity .

Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of interest in the field of organic chemistry for its synthesis and characterization. Erdogan (2016) conducted a study focusing on the synthesis of novel oxime ethers, which are closely related to the chemical structure . They performed various computational and experimental analyses to understand the properties of these molecules (Erdogan, 2016).

Chemical Reactions and Properties

Further research into similar chemical structures includes the study by Harada et al. (1993), which explored the ring expansion reactions of related compounds. They proposed a reaction mechanism involving key intermediates, contributing to the understanding of the chemical behavior of such compounds (Harada, Shimozono, Kaji, Zen, 1993). Another study by Bardakos and Sucrow (1978) investigated the Beckmann rearrangement and Schmidt reactions of oximes derived from similar indol-4-ones, providing insights into the reactivity and transformation of these molecules (Bardakos, Sucrow, 1978).

Spectroscopic Analysis and Molecular Structure

Research by Yoshida et al. (1988) on cyclopropenone oximes, which share structural similarities, focused on their preparation and reaction properties. This study contributes to the understanding of the molecular structure and reactivity through spectroscopic analysis (Yoshida, Ohtsuka, Yoshida, Totani, Ogata, Matsumoto, 1988).

Anti-inflammatory Applications

A study by Singh, Bhati, and Kumar (2008) investigated the anti-inflammatory activity of compounds with structural similarities. They synthesized and evaluated a series of compounds for their potential use as anti-inflammatory agents (Singh, Bhati, Kumar, 2008).

Conformational Analysis

The compound's structural relatives have been analyzed for their stereochemistry and conformational properties, as seen in the study by Muthukumaran et al. (2019). This research provides valuable information on the molecular conformation of similar compounds (Muthukumaran, Chakkaravarthy, Pandiarajan, Senthilkumar, 2019).

Computational Studies

Studies like those by Wazzan, Al-Qurashi, and Faidallah (2016) utilize computational methods to analyze the structure and properties of related compounds. This research offers insights into the molecular dynamics and potential applications of these molecules (Wazzan, Al-Qurashi, Faidallah, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and bioactive compounds, and involves understanding how the compound interacts with its target (such as a protein or enzyme) to exert its effects .

Safety and Hazards

The safety and hazards of a compound refer to its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, reactions, and potential applications. This could include developing more efficient synthesis methods, studying its reactions with other compounds, or investigating its potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

(Z)-1-(3-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-2-phenyl-6,7-dihydro-5H-indol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N2O/c28-21-14-12-19(13-15-21)18-32-30-25-10-5-11-26-24(25)17-27(20-6-2-1-3-7-20)31(26)23-9-4-8-22(29)16-23/h1-4,6-9,12-17H,5,10-11,18H2/b30-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACMXTJCKURBHM-JVCXMKTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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